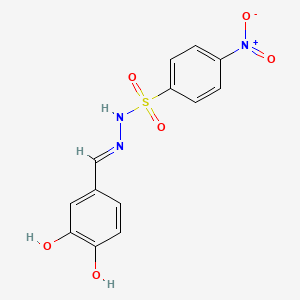![molecular formula C16H13N5O B6075831 N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B6075831.png)
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide, also known as PPNH, is a chemical compound with potential applications in scientific research. PPNH belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide is not fully understood. However, it has been suggested that N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide may exert its antitumor effects by inducing apoptosis in cancer cells. N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activities. However, N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to study the structure-activity relationship of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide and its derivatives to identify more potent analogs. Additionally, the development of new methods for the synthesis of N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide and its derivatives could lead to more efficient and cost-effective production of these compounds.
Synthesis Methods
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide can be synthesized using different methods, including the reaction between 4-pyrazolecarboxylic acid hydrazide and 3-phenyl-2-propenal in the presence of acetic acid. The reaction mixture is then refluxed for several hours to obtain N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide. Other methods involve the reaction of nicotinic acid hydrazide with 3-phenyl-2-propenal in the presence of acetic acid or the reaction of 4-pyrazolecarboxylic acid with 3-phenyl-2-propenal in the presence of hydrazine hydrate.
Scientific Research Applications
N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has been used in studies to investigate its effects on various cancer cell lines, including breast, lung, and liver cancer cells. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease.
properties
IUPAC Name |
N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(13-7-4-8-17-9-13)21-19-11-14-10-18-20-15(14)12-5-2-1-3-6-12/h1-11H,(H,18,20)(H,21,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHVHFOTXVASDS-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075751.png)
![2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6075753.png)
![1-[4-(methylthio)phenyl]-2-[4-(2-thienyl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6075759.png)
![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B6075768.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B6075773.png)
![2-cycloheptyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6075786.png)
![[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6075794.png)
![2-{[(4-ethyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6075801.png)
![5-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]-1-propyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6075818.png)
![4-methoxy-6-(3-{1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B6075820.png)
![2-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)ethanol](/img/structure/B6075838.png)
![2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6075845.png)
![5-{3-[(4-chlorobenzyl)oxy]-4-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6075853.png)
